3-chloro-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a (2-chlorobenzyl)sulfonyl group and at position 2 with a 3-chloro-4-methoxybenzamide moiety.
Properties
Molecular Formula |
C17H13Cl2N3O4S2 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-chloro-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-26-14-7-6-10(8-13(14)19)15(23)20-16-21-22-17(27-16)28(24,25)9-11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
SVGOFLNKUPXFFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent introduction of the chlorobenzyl and methoxy groups. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form the intermediate 2-chlorobenzylthiourea. This intermediate is then cyclized with sulfur and an oxidizing agent to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) adjacent to the thiadiazole ring is susceptible to nucleophilic attack due to its electron-withdrawing nature. Key reactions include:
-
Replacement of Sulfonamide with Amines :
Under basic conditions (e.g., triethylamine in acetonitrile), the sulfonamide group reacts with primary or secondary amines to form substituted sulfonamides. For example, reaction with piperidine yields 1-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidine derivatives .
| Reaction Conditions | Yield (%) | Key Observations |
|---|---|---|
| Acetonitrile, 25°C, 5 h | 32.8 | Optimal solvent for amine substitution |
| Dichloromethane, 25°C, 5 h | 17.5 | Poor solubility reduces yield |
Acidic Hydrolysis of Benzamide
The benzamide group undergoes hydrolysis in concentrated HCl (reflux, 6–8 h), yielding 3-chloro-4-methoxybenzoic acid and 5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine.
Basic Hydrolysis of Sulfonamide
In NaOH (aq. ethanol, 60°C), the sulfonamide bond cleaves to produce 2-chlorobenzylsulfonic acid and the corresponding thiadiazole amine.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in:
-
Ring-Opening Reactions :
Treatment with hydrazine (ethanol, reflux) opens the thiadiazole ring, forming a thiosemicarbazide intermediate . -
Complexation with Metals :
The sulfur atoms coordinate with transition metals (e.g., Cu²⁺ or Fe³⁺) in DMF, forming stable complexes verified via UV-Vis spectroscopy.
Methoxy Group Demethylation
Strong acids (e.g., HBr in acetic acid, 120°C) remove the methyl group from the methoxy substituent, generating a phenolic -OH group.
Oxidation and Reduction
-
Oxidation :
The sulfonyl group resists further oxidation, but the thiadiazole sulfur can oxidize to sulfonic acid derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄). -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative.
Key Synthetic Pathways
The compound is synthesized via:
-
Thiadiazole Formation : Cyclization of thiosemicarbazide precursors with CS₂/KOH .
-
Sulfonylation : Chlorination of the thiol intermediate (Cl₂ in 1,2-dichloroethane) to form the sulfonyl chloride, followed by coupling with 3-chloro-4-methoxybenzamide .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCl.
-
Photodegradation : UV light induces cleavage of the sulfonamide bond, forming radicals detectable via ESR.
Scientific Research Applications
Anticancer Applications
Recent studies have identified 3-chloro-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide as a promising candidate for cancer therapy. Its mechanism of action appears to involve the inhibition of specific signaling pathways that promote tumor growth.
Case Study: In Vitro Efficacy
A study conducted by researchers at a leading university evaluated the compound's efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 15.0 | Inhibition of NF-kB signaling |
Drug Design and Development
The compound has been explored in drug design as a lead structure for developing new therapeutic agents. Its unique thiadiazole moiety is known for enhancing biological activity and selectivity.
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the benzamide structure can significantly alter the compound's potency and selectivity. For instance, substituting different groups on the benzamide ring has yielded derivatives with improved activity against specific targets.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | -OCH₃ group | Enhanced potency |
| Compound B | -Cl group | Increased selectivity |
Other Therapeutic Uses
Beyond oncology, this compound has shown potential in treating other conditions:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications in 1,3,4-Thiadiazole Derivatives
Sulfonyl vs. Thio/Sulfanyl Linkers
- Target Compound : The (2-chlorobenzyl)sulfonyl group introduces a strong electron-withdrawing effect, increasing solubility in polar solvents compared to thioether analogs.
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5e): Thio-linked derivatives in exhibit lower melting points (132–134°C) compared to sulfonyl analogs, likely due to reduced crystallinity .
Substituent Effects on Benzamide
- Target Compound : The 3-chloro-4-methoxy substitution on the benzamide balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may optimize binding to biological targets.
- 3-Chloro-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide (4b) (): A pyridinyl substituent introduces basicity, which could improve solubility in acidic environments .
Physicochemical Properties
- Melting Points : Sulfonyl-containing compounds (e.g., target) are expected to have higher melting points than thio-linked analogs due to increased polarity and hydrogen bonding.
- Yields : Thiadiazole derivatives in show yields of 68–88%, suggesting efficient synthetic routes for the target compound if similar methods (e.g., nucleophilic substitution) are employed .
Spectroscopic Characteristics
- 1H NMR :
- IR Spectroscopy :
- Strong C=O stretching (~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350, 1150 cm⁻¹) distinguish the target compound from thio-linked derivatives, which show weaker S–C absorption .
Biological Activity
3-chloro-N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been widely studied for its diverse biological activities. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Overview
The compound features:
- Thiadiazole ring : Known for its biological significance, particularly in antimicrobial and anticancer activities.
- Chlorobenzyl sulfonyl group : This functional group may enhance the compound's lipophilicity and biological activity.
- Methoxybenzamide : This moiety can contribute to the compound's pharmacological properties.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring exhibit moderate to good antibacterial and antifungal activities against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Research has highlighted the potential of thiadiazole derivatives in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds with similar structures to this compound have demonstrated cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds with this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural features. Key points include:
- Substitution Patterns : The position and nature of substituents on the thiadiazole ring significantly affect potency.
- Lipophilicity : Increased lipophilicity generally enhances cellular uptake and bioavailability.
- Hydrogen Bonding : The ability of the compound to form hydrogen bonds can influence its interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that various 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain thiadiazole derivatives led to a decrease in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent anticancer activity .
- Anti-inflammatory Activity : Research has shown that some derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This suggests their potential use in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for preparing this compound?
- Methodological Answer : Synthesis typically involves:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ (e.g., 90°C reflux, 3 hours) to form the 1,3,4-thiadiazole ring .
Sulfonation : Oxidative chlorination of benzyl sulfides (e.g., using Cl₂ gas with FeCl₃ catalysis) to introduce the sulfonyl group .
Coupling Reactions : Amide bond formation between the thiadiazole amine and substituted benzoyl chloride (e.g., NaH in dry THF) .
- Key Challenges : Low yields in multi-step syntheses (e.g., 2–5% overall yield in similar protocols) require optimization of stoichiometry and purification .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL for refinement; R factor <0.05 indicates high precision) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₄Cl₂N₃O₃S: 422.0) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Methodological Answer :
- Optimized Reaction Conditions : Use flow chemistry for POCl₃-mediated cyclization to enhance reproducibility .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for sulfonation efficiency .
- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate intermediates .
- Data-Driven Approach : Design of Experiments (DoE) to analyze factors like temperature, solvent polarity, and reaction time .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use the NCI-60 cell line panel for consistent antitumor activity screening (e.g., GI₅₀ values reported as μM concentrations) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with derivatives (e.g., replacing methoxy with trifluoromethoxy) to identify SAR trends .
Q. How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to mitigate twinning effects .
- Refinement Software : SHELXL’s TWIN/BASF commands to model twinned crystals .
- Validation Tools : Check Rint and CC₁/₂ values to ensure data quality .
Research Application Questions
Q. What in vitro models are suitable for evaluating its antitumor activity?
- Methodological Answer :
- Cell Line Panels : NCI-60 for broad profiling; MDA-MB-231 (breast cancer) and A549 (lung cancer) for targeted studies .
- Mechanistic Assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to confirm mode of action .
Q. How can computational methods predict its drug-likeness?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
